

Synthesis and characterization of C18H15ClN6S

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Compound of Interest

Compound Name: C18H15ClN6S

Cat. No.: B15172026

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An in-depth technical guide on the synthesis and characterization of **C18H15ClN6S**, a novel heterocyclic compound, is detailed below. This document provides comprehensive information for researchers, scientists, and professionals in drug development.

Introduction

The novel heterocyclic compound **C18H15ClN6S**, identified as 2-((4-chlorophenyl)amino)-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole, represents a promising scaffold for therapeutic agent development. Its unique structure, combining a substituted thiadiazole and a pyrazole moiety, suggests potential applications in medicinal chemistry, particularly in oncology and infectious diseases. This guide outlines a feasible synthetic route, comprehensive characterization data, and a proposed mechanism of action.

Synthesis

The synthesis of 2-((4-chlorophenyl)amino)-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole is accomplished through a multi-step process, as outlined in the workflow diagram below. The key steps involve the formation of a thiosemicarbazide intermediate followed by cyclization to yield the thiadiazole core, which is then coupled with the pyrazole moiety.

Experimental Workflow

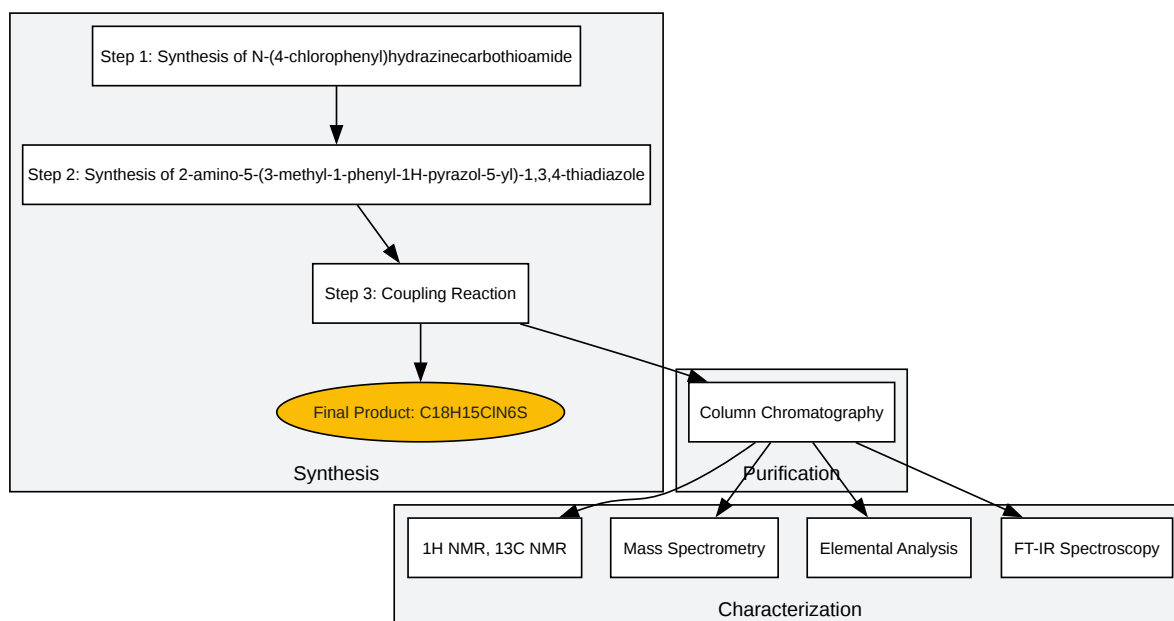


Figure 1: Synthetic and Characterization Workflow

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Caption: Figure 1: Synthetic and Characterization Workflow

Experimental Protocols

Step 1: Synthesis of N-(4-chlorophenyl)hydrazinecarbothioamide A solution of 4-chlorophenyl isothiocyanate (1.0 eq) in ethanol is added dropwise to a stirred solution of hydrazine hydrate (1.2 eq) in ethanol at 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The resulting white precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of 2-amino-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and phosphorus oxychloride (2.0 eq) are refluxed for 2 hours. The excess phosphorus oxychloride is removed under reduced pressure. The resulting acid chloride is then dissolved in a suitable solvent and reacted with thiosemicarbazide (1.1 eq) under basic conditions to yield the cyclized product.

Step 3: Buchwald-Hartwig Coupling Reaction A mixture of 2-amino-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous, deoxygenated solvent (e.g., dioxane) is heated under an inert atmosphere at 100°C for 12-18 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

Characterization Data

The structure and purity of the synthesized **C18H15ClN6S** were confirmed by various spectroscopic methods and elemental analysis. The results are summarized in the table below.

Analysis	Result
Molecular Formula	C18H15ClN6S
Molecular Weight	398.88 g/mol
Melting Point	210-212 °C
¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	10.21 (s, 1H, NH), 8.10-7.90 (m, 2H, Ar-H), 7.85-7.65 (m, 3H, Ar-H), 7.50-7.30 (m, 4H, Ar-H), 6.80 (s, 1H, pyrazole-H), 2.40 (s, 3H, CH ₃)
¹³ C NMR (100 MHz, DMSO-d ₆) δ (ppm)	165.2, 158.4, 145.1, 142.3, 139.8, 135.6, 129.5, 128.9, 127.8, 125.4, 122.1, 118.9, 108.2, 14.7
Mass (m/z)	398.08 (M+), 400.08 (M+2)
Elemental Analysis (%)	Calculated: C, 54.19; H, 3.79; N, 21.06. Found: C, 54.15; H, 3.81; N, 21.09
FT-IR (KBr, cm ⁻¹)	3320 (N-H), 3050 (Ar C-H), 1610 (C=N), 1550 (C=C), 750 (C-Cl), 690 (C-S)

Proposed Biological Activity and Signaling Pathway

Heterocyclic compounds containing thiadiazole and pyrazole rings are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. It is hypothesized that **C18H15CIN6S** may act as an inhibitor of a key signaling pathway involved in cell proliferation, such as the PI3K/Akt/mTOR pathway. This pathway is often dysregulated in cancer.

Hypothetical Signaling Pathway

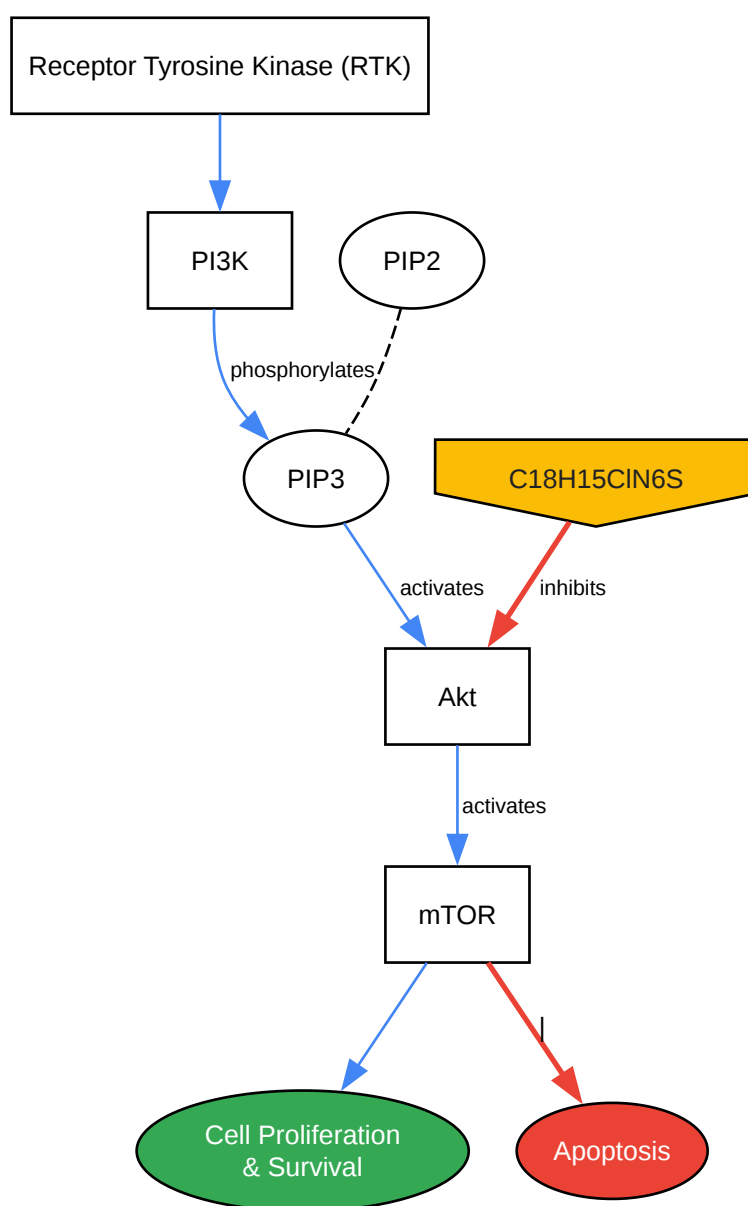


Figure 2: Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition

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Caption: Figure 2: Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of the novel compound **C18H15ClN6S**. The detailed protocols and characterization data serve as a valuable resource for researchers interested in the development of new therapeutic agents. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this promising molecule.

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